Cas no 57346-44-8 (1H-Purin-2-amine, 6-chloro-8-methyl-)

1H-Purin-2-amine, 6-chloro-8-methyl- structure
57346-44-8 structure
Product Name:1H-Purin-2-amine, 6-chloro-8-methyl-
CAS No:57346-44-8
MF:C6H6ClN5
MW:183.598338603973
CID:345691
PubChem ID:12047592
Update Time:2025-04-24

1H-Purin-2-amine, 6-chloro-8-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Purin-2-amine, 6-chloro-8-methyl-
    • 6-chloro-8-methyl-7H-purin-2-amine
    • XSQWTUFYGIMUNS-UHFFFAOYSA-N
    • D73364
    • 6-CHLORO-8-METHYL-1H-PURIN-2-AMINE
    • A915047
    • 2-amino-6-chloro-8-methylpurine
    • 57346-44-8
    • 6-chloro-8-methyl-9H-Purin-2-amine
    • SCHEMBL6358280
    • CS-0067189
    • DTXSID20476460
    • Inchi: 1S/C6H6ClN5/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H3,8,9,10,11,12)
    • InChI Key: XSQWTUFYGIMUNS-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(N=C(N)N=1)N=C(C)N2

Computed Properties

  • Exact Mass: 183.03138
  • Monoisotopic Mass: 183.0311729g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 80.5Ų

Experimental Properties

  • PSA: 75.13

1H-Purin-2-amine, 6-chloro-8-methyl- Security Information

1H-Purin-2-amine, 6-chloro-8-methyl- Pricemore >>

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Additional information on 1H-Purin-2-amine, 6-chloro-8-methyl-

1H-Purin-2-amine, 6-chloro-8-methyl-: A Comprehensive Overview in the Biopharmaceutical Domain

The compound 1H-Purin-2-amine, 6-chloro-8-methyl-, also referred to by its CAS Registry Number CAS NO 57346-44-8, is a synthetic purine derivative that has garnered significant attention in the biopharmaceutical industry. Purines are heterocyclic aromatic compounds that serve as fundamental building blocks in various bioactive molecules, including nucleosides and nucleotides, which are integral to DNA and RNA synthesis. The presence of chloro and methyl substituents in this compound introduces unique chemical properties, making it a subject of interest for researchers exploring its potential applications in medicinal chemistry.

Over the years, 1H-Purin-2-amine, 6-chloro-8-methyl- has been studied for its role as a nucleoside analog, which is a class of compounds widely used in antiviral and anticancer therapies. Nucleoside analogs work by inhibiting viral replication or cancer cell proliferation, making them valuable tools in the development of treatments for infections such as HIV/AIDS and certain types of cancers. The chloro substituent at position 6 and the methyl group at position 8 contribute to the compound's structural diversity, potentially influencing its pharmacokinetics, bioavailability, and efficacy.

Recent advancements in medicinal chemistry have highlighted the importance of optimizing purine derivatives for improved therapeutic outcomes. Studies focusing on 1H-Purin-2-amine, 6-chloro-8-methyl- have explored its ability to modulate enzyme activity, particularly in the context of nucleoside phosphorylase inhibitors and reverse transcriptase inhibitors. These enzymes play critical roles in nucleotide metabolism and viral replication, making them attractive targets for drug development.

One of the most promising developments involving 1H-Purin-2-amine, 6-chloro-8-methyl- is its potential as a lead compound in the discovery of novel anticancer agents. Research has demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, suggesting that it may interfere with key signaling pathways involved in tumor growth and metastasis.

Furthermore, the 6-chloro substitution introduces a degree of hydrophobicity and electronic effects that can enhance the compound's ability to cross biological barriers, thereby improving its bioavailability. This characteristic is particularly advantageous in drug delivery systems where efficient targeting of specific tissues or cells is desired.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on refining 1H-Purin-2-amine, 6-chloro-8-methyl-'s chemical structure to optimize its therapeutic index. By modifying the methyl group at position 8 or altering the chlorine substitution, researchers aim to enhance the compound's efficacy while minimizing adverse effects.

Another area of interest is the exploration of 1H-Purin-2-amine, 6-chloro-8-methyl- as a potential substrate for enzyme-based therapies. Enzyme therapy involves the use of enzymes to target and degrade specific molecules, offering a novel approach to treating diseases such as cancer and viral infections. The structural features of this compound make it an ideal candidate for such applications.

Moreover, advancements in in silico modeling and computational chemistry have enabled researchers to predict the binding affinities and interactions of 1H-Purin-2-amine, 6-chloro-8-methyl- with key biological targets. These predictions have been instrumental in guiding experimental studies and accelerating the discovery process.

Looking ahead, the continued investigation of 1H-Purin-2-amine, 6-chloro-8-methyl- holds significant promise for the development of next-generation biopharmaceuticals. By leveraging cutting-edge research techniques and interdisciplinary approaches, scientists are poised to unlock new insights into this compound's therapeutic potential.

In conclusion, 1H-Purin-2-amine, 6-chloro-8-methyl- (CAS NO 57346-44-8) represents a valuable asset in the biopharmaceutical landscape. Its unique structural features and diverse biological activities position it as a promising candidate for the development of innovative treatments across various therapeutic areas. As research progresses, this compound is expected to play an increasingly important role in advancing the frontiers of biomedical science.

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